molecular formula C4Cl4S B1294677 Tetrachlorothiophene CAS No. 6012-97-1

Tetrachlorothiophene

Cat. No.: B1294677
CAS No.: 6012-97-1
M. Wt: 221.9 g/mol
InChI Key: WZXXZHONLFRKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrachlorothiophene is a chlorinated derivative of thiophene, a heterocyclic compound containing a sulfur atom in its five-membered ring. This compound is known for its significant role in the synthesis of various industrial chemicals and pesticides. Its molecular formula is C4Cl4S, and it is characterized by the presence of four chlorine atoms attached to the thiophene ring.

Safety and Hazards

Tetrachlorothiophene is classified as Acute toxicity, Oral (Category 3), H301 Acute toxicity, Inhalation (Category 3), H331 Acute toxicity, Dermal (Category 3), H311 . It is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Tetrachlorothiophene are not explicitly mentioned in the search results, it is noted that it is used in the synthesis of popular pesticide synthons . This suggests that its future directions may be tied to developments in pesticide synthesis and the ongoing search for more effective and environmentally friendly pesticides.

Biochemical Analysis

Biochemical Properties

Tetrachlorothiophene plays a significant role in biochemical reactions, particularly in the synthesis of neonicotinoid pesticides. These pesticides target the nicotinergic neuronal pathway in insects, which is common across many pests . This compound interacts with enzymes and proteins involved in this pathway, such as acetylcholine esterase. The interaction between this compound and acetylcholine esterase is hypothesized to be specific due to the heterocyclic structure of this compound, which allows it to inhibit the enzyme effectively .

Cellular Effects

This compound affects various types of cells and cellular processes. In insect cells, it influences cell function by disrupting the nicotinergic neuronal pathway, leading to paralysis and death of the pests . In mammalian cells, this compound has minimal toxicity, making it a suitable candidate for pesticide development. It impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting acetylcholine esterase, which is crucial for neurotransmission .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound binds to the active site of acetylcholine esterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the neurons and ultimately resulting in paralysis of the insect . Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in the nicotinergic neuronal pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in insects, where it continues to inhibit acetylcholine esterase and disrupt neurotransmission . In vitro and in vivo studies have demonstrated that the compound’s stability and degradation are critical factors in its efficacy as a pesticide .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits acetylcholine esterase in insects, leading to paralysis and death . At high doses, this compound can have toxic effects, including adverse impacts on non-target organisms . Threshold effects have been observed, where a certain concentration of this compound is required to achieve the desired pesticidal effect without causing harm to other organisms .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis and degradation of neonicotinoid pesticides. It interacts with enzymes such as cytochrome P450 monooxygenases, which are involved in the metabolism of xenobiotics . These interactions can affect metabolic flux and metabolite levels, influencing the overall efficacy and toxicity of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The localization and accumulation of this compound within specific tissues can impact its activity and function, particularly in target pests . Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound as a pesticide .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound reaches its intended site of action, such as the active site of acetylcholine esterase, to exert its pesticidal effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrachlorothiophene can be synthesized through the cyclization of hexachloro-1,3-butadiene. This reaction typically yields around 45% of the desired product. the use of silica-coated magnetic nanoparticles as a catalyst can improve the yield to 50-60%. The reaction conditions are mild, and the catalyst is reusable, making this method efficient and cost-effective .

Industrial Production Methods: In industrial settings, this compound is often produced by heating sulfur with trichloroethylene, tetrachloroethylene, or hexachloroethane. This method is preferred due to its scalability and the availability of the starting materials .

Chemical Reactions Analysis

Types of Reactions: Tetrachlorothiophene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include thiophene 1,1-dioxide, partially reduced thiophene derivatives, and various substituted thiophene compounds.

Comparison with Similar Compounds

  • Thiacloprid
  • Nitenpyram
  • Ethaboxam
  • Silthiofam
  • 3,3,4,4-Tetrachloro tetrahydro thiophene

Comparison: Tetrachlorothiophene is unique among these compounds due to its high chlorine content and its specific structural configuration, which imparts distinct chemical reactivity and biological activity. While other compounds like thiacloprid and nitenpyram also possess heterocyclic rings, this compound’s four chlorine atoms make it particularly effective in certain chemical reactions and applications .

Properties

IUPAC Name

2,3,4,5-tetrachlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl4S/c5-1-2(6)4(8)9-3(1)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXXZHONLFRKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042451
Record name Tetrachlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6012-97-1
Record name 2,3,4,5-Tetrachlorothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6012-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perchlorothiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006012971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perchlorothiophene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Perchlorothiophene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44615
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetrachlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrachlorothiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.333
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERCHLOROTHIOPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X82R7655J4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrachlorothiophene
Reactant of Route 2
Reactant of Route 2
Tetrachlorothiophene
Reactant of Route 3
Tetrachlorothiophene
Reactant of Route 4
Tetrachlorothiophene
Reactant of Route 5
Reactant of Route 5
Tetrachlorothiophene
Reactant of Route 6
Tetrachlorothiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.